Cas no 861533-46-2 (BPDC-(OH)2)

El BPDC-(OH)₂, o 2,2'-dihidroxi-1,1'-bifenil-4,4'-dicarboxilato, es un ligando orgánico utilizado en la síntesis de marcos metal-orgánicos (MOFs) y materiales porosos. Su estructura bifenilo con grupos hidroxilo (-OH) y carboxilato (-COO⁻) le confiere versatilidad en la coordinación con metales, favoreciendo la formación de estructuras estables y altamente porosas. Estos materiales exhiben aplicaciones prometedoras en catálisis, almacenamiento de gases y separación de moléculas debido a su alta superficie específica y capacidad de funcionalización. La presencia de los grupos hidroxilo incrementa su reactividad y selectividad en reacciones químicas, además de mejorar su afinidad por moléculas polares.
BPDC-(OH)2 structure
BPDC-(OH)2 structure
Product Name:BPDC-(OH)2
Número CAS:861533-46-2
MF:C14H10O6
Megavatios:274.225604534149
CID:2102309
PubChem ID:18435258
Update Time:2025-06-29

BPDC-(OH)2 Propiedades químicas y físicas

Nombre e identificación

    • 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
    • BPDC-(OH)2
    • 3,3′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid (ACI)
    • 4,4′-Bisalicylic acid (1CI)
    • 3,3′-Dihydroxy-4,4′-biphenyldicarboxylic acid
    • 861533-46-2
    • 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid)
    • CS-0111412
    • 3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
    • D80277
    • MFCD24387008
    • YSZC107
    • 4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid
    • 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid
    • SCHEMBL2773864
    • Renchi: 1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20)
    • Clave inchi: HVMTVUVEDJACFQ-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(O)=CC(C2C=C(O)C(C(O)=O)=CC=2)=CC=1)O

Atributos calculados

  • Calidad precisa: 274.04773803g/mol
  • Masa isotópica única: 274.04773803g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 3
  • Complejidad: 346
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3
  • Superficie del Polo topológico: 115Ų

BPDC-(OH)2 PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
D267975-25mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
25mg
$ 190.00 2022-06-05
TRC
D267975-50mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
50mg
$ 310.00 2022-06-05
TRC
D267975-100mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
100mg
$ 495.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FZ162-200mg
BPDC-(OH)2
861533-46-2 97%
200mg
¥1456.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FZ162-50mg
BPDC-(OH)2
861533-46-2 97%
50mg
¥582.0 2022-09-28
A2B Chem LLC
AX45236-5g
3,​3'-​Dihydroxy-​[1,​1'-​biphenyl]​-​4,​4'-​dicarboxylic acid)
861533-46-2 97%
5g
$449.00 2024-04-19
abcr
AB506108-250mg
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
250mg
€153.40 2025-04-16
abcr
AB506108-1g
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
1g
€247.30 2025-04-16
abcr
AB506108-5g
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
5g
€979.20 2025-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182052-250mg
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
861533-46-2 97%
250mg
¥568.00 2024-07-28

BPDC-(OH)2 Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
Large-Pore Apertures in a Series of Metal-Organic Frameworks
Deng, Hexiang; et al, Science (Washington, 2012, 336(6084), 1018-1023

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Copper ;  210 - 220 °C
2.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referencia
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, rt → 80 °C
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referencia
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux
2.1 Reagents: Copper ;  3 h, 210 - 220 °C
3.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Referencia
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Métodos de producción 6

Condiciones de reacción
1.1 80 °C
2.1 Catalysts: Copper ;  210 - 220 °C
3.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referencia
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 130 °C
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 110 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium
2.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referencia
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; rt → 130 °C; 16 h, 130 °C; 130 °C → rt
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referencia
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Benzene ;  0 °C
2.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ;  6 h, reflux
3.1 rt → 500 °C
Referencia
Thermal stability and degradation of (4-(acrylamido)-2-hydroxybenzoic acid) homopolymer and copolymer of 4-(acrylamido)-2-hydroxybenzoic acid with methyl methacrylate
Diab, M. A.; et al, Synthesis and Reactivity in Inorganic, 2015, 45(9), 1439-1447

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referencia
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Referencia
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referencia
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referencia
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referencia
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Copper ;  3 h, 210 - 220 °C
2.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Referencia
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
2.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referencia
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → 0 °C; 10 min, 0 - 5 °C
1.2 Reagents: Cuprous iodide ;  1 h, < 5 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux
3.1 Reagents: Copper ;  3 h, 210 - 220 °C
4.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Referencia
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Cuprous iodide ;  0 - 5 °C
2.1 80 °C
3.1 Catalysts: Copper ;  210 - 220 °C
4.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
5.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referencia
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Métodos de producción 21

Condiciones de reacción
1.1 rt → 500 °C
Referencia
Thermal stability and degradation of (4-(acrylamido)-2-hydroxybenzoic acid) homopolymer and copolymer of 4-(acrylamido)-2-hydroxybenzoic acid with methyl methacrylate
Diab, M. A.; et al, Synthesis and Reactivity in Inorganic, 2015, 45(9), 1439-1447

BPDC-(OH)2 Raw materials

BPDC-(OH)2 Preparation Products

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